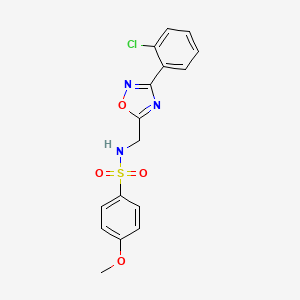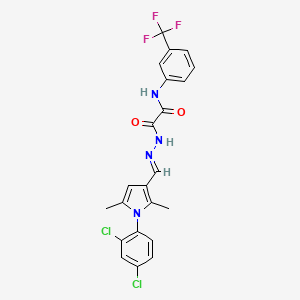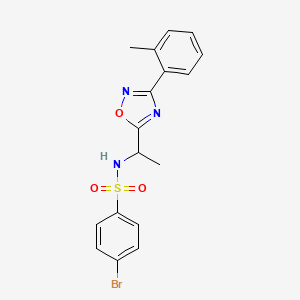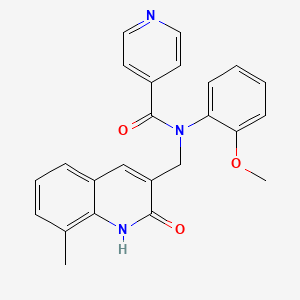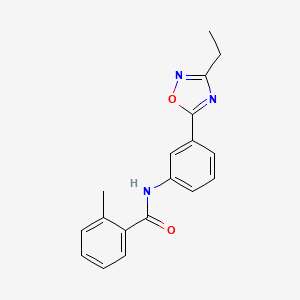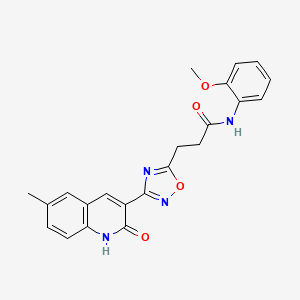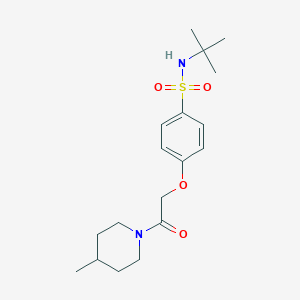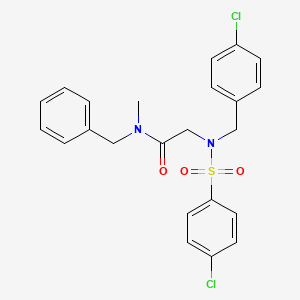
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as BCBM, is a chemical compound that belongs to the sulfonamide family. BCBM has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. The compound has also been found to exhibit anti-diabetic effects, possibly through the activation of the AMP-activated protein kinase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound is relatively complex to synthesize, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide and to determine its potential side effects.
Direcciones Futuras
There are several potential future directions for the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the potential applications of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide involves a multi-step reaction process that includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting imine with N-benzyl-2-(4-chlorophenylsulfonamido)-N-methylacetamide. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-26(15-18-5-3-2-4-6-18)23(28)17-27(16-19-7-9-20(24)10-8-19)31(29,30)22-13-11-21(25)12-14-22/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWGZPVIZPETNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

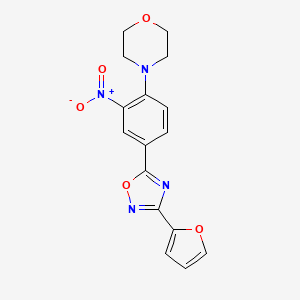
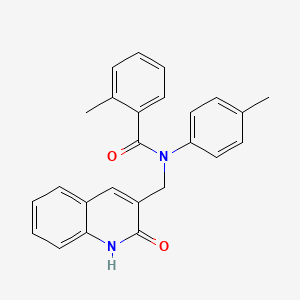
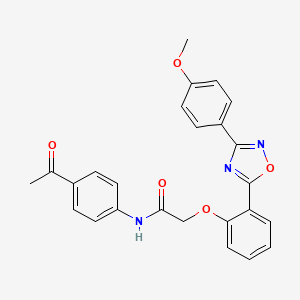
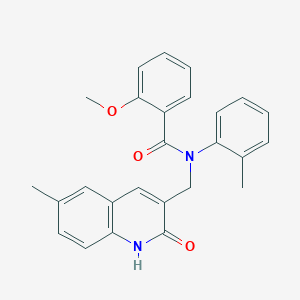
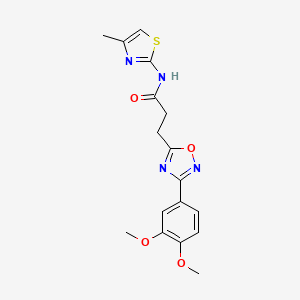
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
